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Cat. No.: B1620192 Get Quote

This in-depth technical guide provides a comprehensive overview of the thermodynamic

properties of 1,1,3-trimethylcyclopentane (C₈H₁₆, CAS No: 4516-69-2). Intended for

researchers, scientists, and professionals in drug development and chemical engineering, this

document synthesizes critically evaluated data with practical insights into their experimental

determination. The structure of this guide is designed to offer a holistic understanding, from

fundamental principles to detailed experimental workflows.

Introduction: The Significance of 1,1,3-
Trimethylcyclopentane and Its Thermodynamic
Profile
1,1,3-Trimethylcyclopentane is a saturated alicyclic hydrocarbon. Its molecular structure,

featuring a five-membered ring with three methyl group substituents, results in specific

conformational isomers that influence its macroscopic thermodynamic properties. A thorough

understanding of these properties, including enthalpy of formation, entropy, and heat capacity,

is crucial for a variety of applications. In the pharmaceutical industry, such data can be vital for

understanding the solvation and binding thermodynamics of drug candidates with similar

structural motifs. In chemical engineering, this information is essential for process design,

reaction optimization, and safety assessments. This guide will delve into the key

thermodynamic parameters of 1,1,3-trimethylcyclopentane, providing both curated data and

the experimental context for their measurement.
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Core Thermodynamic Data of 1,1,3-
Trimethylcyclopentane
The following tables summarize the critically evaluated thermodynamic data for 1,1,3-
trimethylcyclopentane. The primary source for this comprehensive data is the NIST/TRC

Web Thermo Tables (WTT), which provides critically evaluated recommendations over a wide

range of temperatures and pressures[1].

Table 1: Key Thermodynamic Properties
Property Value Phase Source

Molar Mass 112.2126 g/mol - [2]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

39.83 kJ/mol Ideal Gas [3]

Standard Enthalpy of

Formation (ΔfH°gas)
-153.07 kJ/mol Ideal Gas [3]

Enthalpy of

Vaporization (ΔvapH°)
36.00 kJ/mol Liquid [3]

Critical Temperature

(Tc)
Not explicitly found -

Critical Pressure (Pc) 3107.10 kPa - [3]

Note: The values for ΔfG° and ΔfH°gas from Cheméo are calculated properties and should be

considered in conjunction with experimentally derived data where available.

The NIST/TRC Web Thermo Tables offer extensive datasets for various thermodynamic

properties as a function of temperature. While a full reproduction of these tables is beyond the

scope of this guide, the following sections provide an overview of the available data and its

significance.

Ideal Gas Thermodynamic Properties
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The NIST/TRC Web Thermo Tables contain critically evaluated data for the ideal gas phase of

1,1,3-trimethylcyclopentane for the following properties over a temperature range of 200 K to

1000 K[1]:

Heat Capacity at Constant Pressure (Cp)

Enthalpy (H)

Entropy (S)

This data is fundamental for modeling the behavior of 1,1,3-trimethylcyclopentane in the

vapor phase, which is essential for distillation, vapor-liquid equilibrium calculations, and

reaction engineering.

Liquid Phase Thermodynamic Properties
For the liquid phase in equilibrium with its vapor, the NIST/TRC Web Thermo Tables provide

critically evaluated data for[1]:

Heat Capacity at Saturation Pressure (Csat)

Enthalpy (H)

Entropy (S)

These properties are available over a temperature range from approximately 130.6 K to 550

K[1]. This information is critical for understanding the behavior of the bulk liquid, including its

ability to store thermal energy and its phase behavior.

Experimental Determination of Thermodynamic
Properties
The acquisition of reliable thermodynamic data is paramount. This section provides an in-depth

look at the established experimental methodologies for determining the key thermodynamic

properties of volatile organic compounds like 1,1,3-trimethylcyclopentane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1620192?utm_src=pdf-body
https://wtt-pro.nist.gov/error_500.html
https://www.benchchem.com/product/b1620192?utm_src=pdf-body
https://wtt-pro.nist.gov/error_500.html
https://wtt-pro.nist.gov/error_500.html
https://www.benchchem.com/product/b1620192?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1620192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For a

combustible compound like 1,1,3-trimethylcyclopentane, it is determined indirectly by first

measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality Behind Experimental Choices:

Constant Volume: A bomb calorimeter is a constant-volume device. The combustion reaction

is initiated in a sealed, robust container (the "bomb"), ensuring that no work is done by the

expanding gases. This allows for the direct measurement of the change in internal energy

(ΔU).

Pure Oxygen Environment: The combustion is carried out in a high-pressure pure oxygen

environment (typically around 30 atm) to ensure complete and rapid combustion of the

sample.

Volatile Sample Handling: For a volatile liquid like 1,1,3-trimethylcyclopentane, evaporation

before combustion must be prevented. This is achieved by encapsulating the sample, often

in a gelatin capsule or by using a crucible with a cover disc and injecting the liquid through

it[4].

Experimental Workflow: Bomb Calorimetry
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Sample Preparation

Bomb Assembly & Pressurization

Calorimetry Measurement

Data Analysis

Weigh a precise mass of 1,1,3-trimethylcyclopentane into a crucible.

Encapsulate the sample to prevent evaporation (e.g., in a gelatin capsule).

Attach a fuse wire to the ignition system, ensuring contact with the sample.

Place the crucible in the bomb head.

Seal the bomb vessel.

Pressurize the bomb with pure oxygen to ~30 atm.

Place the bomb in the calorimeter bucket containing a known mass of water.

Allow the system to reach thermal equilibrium.

Ignite the sample and record the temperature change of the water.

Calculate the heat released from the temperature rise and the heat capacity of the calorimeter.

Correct for the heat of combustion of the fuse wire and any encapsulating material.

Determine the standard enthalpy of combustion (ΔcH°).

Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law.
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Instrument Setup & Calibration

Sample Measurement

Heat Capacity Calculation

Perform baseline run with two empty, hermetically sealed pans.

Run a sapphire standard of known mass in one of the pans.

Determine the calibration constant (Kcp) as a function of temperature.

Calculate the specific heat capacity (Cp) using the calibration constant.

Place a known mass of 1,1,3-trimethylcyclopentane into a hermetically sealed pan.

Place the sample pan and an empty reference pan in the DSC.

Run the same temperature program as for the baseline and standard.

Measure the heat flow difference between the sample and the reference.

Subtract the baseline heat flow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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